molecular formula C8H16N2O3S B083740 L-Alanyl-L-methionine CAS No. 14486-05-6

L-Alanyl-L-methionine

Cat. No. B083740
CAS RN: 14486-05-6
M. Wt: 220.29 g/mol
InChI Key: FSHURBQASBLAPO-WDSKDSINSA-N
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Description

L-Alanyl-L-methionine is a dipeptide formed from L-alanyl and L-methionine residues . It plays a role as a metabolite .


Synthesis Analysis

The synthesis of L-methionine has been achieved through multivariate modular metabolic engineering in Escherichia coli . The process involved strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .


Molecular Structure Analysis

The molecular formula of L-Alanyl-L-methionine is C8H16N2O3S . Its molecular weight is 220.29 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid .


Chemical Reactions Analysis

The enzymatic synthesis of L-methionine analogues has been demonstrated in a functional and flexible one-pot alkylation cascade . The unsaturated substrates allyl and benzyl mercaptan were transferred with both MTs with conversions of 35% - 50% .


Physical And Chemical Properties Analysis

L-Alanyl-L-methionine is a white crystalline powder . It is freely soluble in formic acid, soluble in water, and very slightly soluble in ethanol (95) . It dissolves in dilute hydrochloric acid .

Scientific Research Applications

Modulation of Oxidative Stress and Inflammation

Research has shown that Ala-Met can play a role in modulating oxidative stress and inflammation. It has been studied for its potential protective effects against diet-induced steatohepatitis and fibrosis, suggesting its use in managing chronic liver diseases .

Metabolic Engineering for Enhanced Biosynthesis

Ala-Met is involved in the metabolic engineering of microorganisms for enhanced biosynthesis of L-methionine. By manipulating the metabolic pathways in bacteria like Escherichia coli, researchers aim to increase the production yields of L-methionine, which is a valuable amino acid in various industries .

Biomedical Applications

The compound’s versatility allows for its use in biomedical applications, leveraging its chemical modification and metabolism. It holds potential for developing therapeutic strategies and drug delivery systems based on its multifunctional properties .

Research on Nonalcoholic Steatohepatitis (NASH)

Ala-Met is used in research models to study nonalcoholic steatohepatitis (NASH), a chronic liver condition. Its role in such studies helps in understanding the disease’s progression and evaluating the efficacy of potential treatments .

Cancer Treatment Research

In cancer treatment research, Ala-Met is explored for its ameliorative potential. Studies assess its efficacy and tolerability in combination with other treatments, such as FOLFOX, in colon cancer patients .

Mechanism of Action

Target of Action

L-Alanyl-L-methionine (Ala-Met) is a dipeptide composed of the amino acids alanine and methionine. The primary targets of Ala-Met are the enzymes involved in the metabolic pathways of these amino acids. Methionine, for instance, plays a crucial role in protein synthesis and is a precursor to S-adenosyl-methionine (SAMe), a universal methyl donor . Alanine, on the other hand, is rapidly metabolized via alanine aminotransferase to pyruvate, contributing to antioxidant defense .

Mode of Action

The mode of action of Ala-Met involves its interaction with the metabolic pathways of its constituent amino acids. Methionine is metabolized in the liver, leading to decreased levels of hepatic glutathione and increased oxidative stress . Alanine works in parallel with glutamine, sparing glutamine metabolism for high-demand tissues under inflammatory and highly catabolic situations .

Biochemical Pathways

Ala-Met affects several biochemical pathways. Methionine metabolism involves the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . Alanine metabolism, on the other hand, contributes to the production of pyruvate and glutamate . These pathways have downstream effects on various cellular functions, including protein synthesis, antioxidant defense, and immune response.

Result of Action

The molecular and cellular effects of Ala-Met’s action are primarily related to its role in amino acid metabolism. By providing methionine and alanine, Ala-Met can support protein synthesis, antioxidant defense, and immune function . In addition, methionine metabolism can influence cellular methylation processes, while alanine metabolism can affect energy production and redox balance .

Action Environment

The action, efficacy, and stability of Ala-Met can be influenced by various environmental factors. For instance, the availability of other nutrients, the presence of specific enzymes, and the physiological state of the organism can all affect how Ala-Met is metabolized and utilized. Furthermore, the production of Ala-Met via microbial fermentation can be influenced by factors such as nutrient availability, pH, temperature, and the genetic characteristics of the microbial strain .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHURBQASBLAPO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932428
Record name N-(2-Amino-1-hydroxypropylidene)methionine
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URL https://comptox.epa.gov/dashboard/DTXSID50932428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Alanyl-L-methionine

CAS RN

14486-05-6
Record name L-Alanyl-L-methionine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-methionine
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Record name N-(2-Amino-1-hydroxypropylidene)methionine
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Record name L-alanyl-L-methionine
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Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ala-Met?

A1: The molecular formula of Ala-Met is C7H14N2O3S, and its molecular weight is 206.27 g/mol.

Q2: Is there any spectroscopic data available for Ala-Met?

A2: While the provided research doesn't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze its structure and properties. For instance, in a study on F pilin, 1H-nuclear magnetic resonance spectroscopy was used to determine the N-terminal alanine residue blocking by an acetyl group. []

Q3: What is the significance of the peptide bond in Ala-Met?

A3: The peptide bond linking alanine and methionine is crucial for the dipeptide's stability and biological activity. Studies have shown that specific reagents and conditions during peptide synthesis can lead to racemization, impacting its properties. []

Q4: Does Ala-Met play a role in the antigenic determinants of blood groups?

A4: Research suggests that the octapeptides containing Ala-Met at the N-terminus of glycophorin A contribute to the antigenic determinants of the M and N blood group systems. Specifically, the amino-terminal serine of the octapeptide in M-glycophorin A is a primary determinant for the M antigen. []

Q5: Has Ala-Met been identified in naturally occurring peptides with biological activity?

A5: Yes, Ala-Met is found within various biologically active peptides. For example, it's present in the sequence of somatostatin-28, a naturally occurring peptide found in ovine hypothalamic extracts, known for its somatotropin (growth hormone) and prolactin release-inhibiting activities. [, ]

Q6: How does the sequence context of Ala-Met affect its biological properties?

A6: The specific amino acid sequence surrounding Ala-Met significantly influences its biological activity. For instance, in studies on triticale carboxypeptidase III, N-CBZ-Ala-Met was hydrolyzed at a high rate, suggesting the enzyme's preference for aromatic or large aliphatic side chains adjacent to Ala-Met. []

Q7: Are there any known interactions between Ala-Met and metal ions?

A7: Research indicates that the presence of Ala-Met within specific peptide sequences can influence metal binding. A study focusing on the Al transporter Nrat1 highlighted the importance of the Ala-Met-Val-Met motif in metal binding and transport. Substituting this motif with one from a Mn transporter led to changes in Al transport activity, emphasizing the role of the motif in metal selectivity. []

Q8: What is the role of Ala-Met in enzyme-substrate interactions?

A8: Studies on carboxypeptidase III revealed that the presence of Ala-Met within a peptide substrate influences its hydrolysis rate. This suggests that the specific amino acid context around Ala-Met can either enhance or hinder enzyme recognition and activity. []

Q9: How stable is Ala-Met under various conditions?

A9: While the provided research doesn't directly address Ala-Met's stability, general peptide stability is influenced by factors like pH, temperature, and enzymatic degradation.

Q10: Are there specific formulation strategies to improve Ala-Met stability?

A10: Although not explicitly discussed for Ala-Met, common peptide formulation strategies, such as lyophilization, the use of stabilizing excipients, and encapsulation techniques, can potentially enhance its stability. For example, in the synthesis of prosomatostatin, a putative somatostatin precursor, the peptide was purified using techniques like gel filtration and ion-exchange chromatography to obtain a stable and pure product for biological testing. []

Q11: What are the potential applications of Ala-Met in drug development?

A11: Understanding the role of Ala-Met within bioactive peptides can guide the development of novel therapeutics. For instance, research on synthetic peptides like LT-10, derived from Lethal Toxin Neutralizing Factor (LTNF), shows promise in treating intoxication caused by various toxins. [, ] Further research is necessary to explore its full therapeutic potential in areas like anti-venom and anti-toxin therapy.

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